(2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone
Description
Taxonomic Position within Prenylflavonoids
The taxonomic classification of 3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone within the prenylated flavonoid hierarchy follows established phytochemical nomenclature systems that categorize compounds based on structural features and biosynthetic pathways. According to comprehensive reviews of prenylated flavonoids, this compound falls within the prenylflavanone subclass, which represents one of six major categories of prenylated flavonoids identified in natural sources. The classification system recognizes prenylated flavones, prenylated flavanones, prenylated chalcones, prenylated isoflavones, prenylated flavans and isoflavans, and prenylated flavonostilbenes and biflavonoids as the primary structural categories.
Within the prenylflavanone subclass, the compound occupies a specific position characterized by its carbon-8 prenylation pattern and the particular distribution of hydroxyl and methoxy substituents. This substitution pattern has been documented in several related compounds isolated from plants in the Rutaceae family, particularly from Esenbeckia species, where similar prenylated flavanones have been identified with variations in the functionalization of the prenyl side chain. The taxonomic position is further defined by the specific prenyl group attachment, which occurs as a 3-methylbut-2-enyl substituent, representing the most common prenyl modification found in natural prenylated flavonoids.
The compound's classification within the broader flavonoid taxonomy reflects evolutionary relationships and biosynthetic pathways that have been conserved across different plant families. Comparative analysis with other prenylated flavanones reveals structural similarities that suggest common biosynthetic origins, while the specific substitution pattern provides taxonomic specificity that distinguishes this compound from closely related molecules. Recent phylogenetic studies of prenylated flavonoids have utilized structural features as taxonomic markers, positioning this compound within a well-defined chemical lineage that spans multiple plant families.
The hierarchical classification system places 3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone within increasingly specific taxonomic categories, beginning with the broad classification as a flavonoid, progressing through the flavanone subclass, and culminating in the highly specific prenylated flavanone designation. This taxonomic framework facilitates systematic study of structure-activity relationships and provides a foundation for understanding the evolutionary significance of prenylation in flavonoid biochemistry.
Historical Context and Discovery
The historical development of knowledge regarding 3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone reflects the broader evolution of natural product chemistry and the systematic investigation of prenylated flavonoids throughout the late twentieth and early twenty-first centuries. The compound was first reported in scientific literature through investigations of Marshallia grandiflora, a member of the Asteraceae family, where it was identified as part of the plant's secondary metabolite profile. This initial discovery contributed to the growing body of knowledge regarding prenylated flavonoids in the Asteraceae family, which had previously been less thoroughly investigated compared to other plant families known for prenylated flavonoid production.
The systematic study of prenylated flavonoids experienced significant growth beginning in the 1990s, with comprehensive reviews documenting over 700 prenylated flavonoids by the end of 1994, followed by continued expansion of the known chemical diversity through the 2000s. During this period, advances in analytical techniques, particularly nuclear magnetic resonance spectroscopy and mass spectrometry, enabled more precise structural characterization of complex prenylated flavonoids, facilitating the identification and confirmation of compounds such as 3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone.
The discovery context of this compound aligns with broader trends in natural product research that emphasized systematic investigation of plant families previously underrepresented in phytochemical literature. The identification of prenylated flavanones in Esenbeckia species during the early 2000s, for example, represented the first report of such compounds from the genus, highlighting the continued potential for discovering novel prenylated flavonoids in unexplored plant taxa. These discoveries contributed to understanding the taxonomic distribution of prenylated flavonoids and revealed previously unknown structural variations within the compound class.
The historical trajectory of prenylated flavonoid research has been characterized by increasingly sophisticated analytical approaches that have enabled researchers to determine not only the structural features of compounds but also their stereochemical configurations. The assignment of the (2R,3R) configuration to 3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone represents the culmination of decades of methodological development in stereochemical analysis. This historical progression from basic structural identification to detailed stereochemical characterization reflects the maturation of natural product chemistry as a scientific discipline and the increasing precision available to researchers investigating complex secondary metabolites.
Nomenclature and Identification Systems
The nomenclature system for 3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone reflects established conventions in flavonoid chemistry that provide systematic methods for naming compounds based on their structural features and stereochemical properties. The systematic name follows International Union of Pure and Applied Chemistry guidelines, with the complete designation being (2R,3R)-3,7-dihydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one. This nomenclature system provides precise structural information by indicating the positions of functional groups, the stereochemical configuration, and the connectivity of the molecular framework.
The compound has been assigned the Chemical Abstracts Service number 204935-85-3, which serves as a unique identifier in chemical databases and literature searches. This registration number facilitates tracking of the compound across various scientific databases and ensures consistent identification regardless of variations in naming conventions or structural representations. Additional identification systems include the PubChem Compound Identifier 122169315, which provides access to comprehensive chemical information within the National Center for Biotechnology Information database system.
Database entries for the compound utilize multiple identification systems to ensure comprehensive coverage and cross-referencing capabilities. The KNApSAcK database, which specializes in plant secondary metabolites, assigns the identifier C00008624 to this compound, reflecting its origin from natural sources and providing connections to biosynthetic pathway information. The International Chemical Identifier system provides standardized representation through InChI and InChIKey designations, which enable precise structural specification and facilitate computational analysis of chemical properties.
The nomenclature system accommodates various levels of structural detail, with shortened names such as "3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone" providing essential structural information while maintaining practical utility for scientific communication. Alternative naming conventions may emphasize different structural features, such as the prenyl substitution pattern or the hydroxylation pattern, depending on the specific research context or database requirements. The systematic approach to nomenclature ensures that researchers can accurately identify and reference the compound while maintaining consistency across different scientific publications and database systems.
Stereochemical nomenclature requires particular attention due to the presence of chiral centers in the molecule, with the (2R,3R) designation providing crucial information about the three-dimensional arrangement of atoms. This stereochemical specification is essential for distinguishing between different stereoisomers that may possess distinct biological properties or occur in different natural sources. The nomenclature system thus serves both descriptive and functional purposes, providing a foundation for systematic study of the compound's properties and relationships to other prenylated flavonoids.
Significance in Natural Product Chemistry
The significance of 3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone in natural product chemistry extends beyond its individual chemical properties to encompass broader implications for understanding prenylation patterns, biosynthetic diversity, and evolutionary relationships among plant secondary metabolites. As a representative example of carbon-8 prenylated flavanones, this compound contributes to understanding the regioselectivity of prenylation reactions in plant biochemistry and the structural factors that influence prenyl group attachment sites. The specific substitution pattern observed in this molecule provides insights into the enzymatic mechanisms responsible for prenylation and the evolutionary pressures that have shaped the diversity of prenylated flavonoids across different plant lineages.
The compound's occurrence in Marshallia grandiflora and its relationship to similar prenylated flavanones found in other plant families illustrates the convergent evolution of prenylation pathways in plant secondary metabolism. Comparative studies of prenylated flavonoids from different taxonomic groups have revealed that similar structural motifs can arise independently in unrelated plant lineages, suggesting that prenylation confers significant adaptive advantages that have been selected for repeatedly during plant evolution. This convergent evolution pattern highlights the fundamental importance of prenylation as a biochemical strategy for enhancing the biological activity and ecological functions of flavonoid compounds.
Research into prenylated flavonoids has revealed their significance as lead compounds for pharmaceutical development, with many prenylated flavonoids demonstrating enhanced biological activity compared to their non-prenylated counterparts. The prenyl group modification typically increases lipophilicity and membrane permeability, potentially enhancing the bioavailability and cellular uptake of these compounds. While 3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone itself has not been extensively studied for biological activity, its structural features suggest potential for bioactivity based on structure-activity relationships established for related prenylated flavonoids.
The compound contributes to understanding the chemical ecology of plants by representing one component of the complex mixture of secondary metabolites that plants produce for defense against herbivores, pathogens, and environmental stresses. Prenylated flavonoids are known to possess antimicrobial and antioxidant properties that may contribute to plant survival and fitness. The specific substitution pattern of 3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone may confer particular advantages in terms of chemical stability, solubility, or biological activity that enhance its effectiveness as a defensive compound.
The structural complexity of this compound also makes it valuable for advancing analytical techniques and methodological approaches in natural product chemistry. The presence of multiple functional groups, chiral centers, and the prenyl side chain creates analytical challenges that drive the development of more sophisticated separation and identification techniques. Progress in characterizing compounds like 3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone contributes to the broader advancement of natural product chemistry methodologies and enhances the field's capacity to investigate increasingly complex molecular structures.
| Natural Source | Plant Family | Reference |
|---|---|---|
| Marshallia grandiflora | Asteraceae | |
| Related compounds in Esenbeckia species | Rutaceae |
Properties
IUPAC Name |
(2R,3R)-3,7-dihydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O6/c1-11(2)4-9-14-15(23)10-16(26-3)17-18(24)19(25)20(27-21(14)17)12-5-7-13(22)8-6-12/h4-8,10,19-20,22-23,25H,9H2,1-3H3/t19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUJEHJOZXGIIE-VQTJNVASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)C(C(O2)C3=CC=C(C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)[C@@H]([C@H](O2)C3=CC=C(C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50904140 | |
| Record name | (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50904140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204935-85-3 | |
| Record name | (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50904140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Mode of Action
It’s known that flavonoids, the class of compounds to which it belongs, often interact with their targets by binding to proteins or enzymes, altering their function and leading to changes in cellular processes.
Biochemical Pathways
Flavonoids are known to influence a variety of pathways, including those involved in inflammation, oxidative stress, and cell proliferation.
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
Some related compounds have been shown to exhibit cytotoxic effects against cancer cell lines.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,7,4’-Trihydroxy-5-methoxy-8-prenylflavanone, (2R,3R)-. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with targets.
Biochemical Analysis
Biochemical Properties
3,7,4’-Trihydroxy-5-methoxy-8-prenylflavanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties. Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their function and contributing to its anti-inflammatory effects.
Cellular Effects
The effects of 3,7,4’-Trihydroxy-5-methoxy-8-prenylflavanone on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also affects the expression of genes involved in inflammatory responses, thereby reducing inflammation.
Molecular Mechanism
At the molecular level, 3,7,4’-Trihydroxy-5-methoxy-8-prenylflavanone exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,7,4’-Trihydroxy-5-methoxy-8-prenylflavanone have been studied over time. The compound is stable when stored at recommended temperatures (2-8°C) and protected from light. Over time, it has been observed to maintain its biological activity, although some degradation may occur under certain conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged anti-inflammatory and anticancer activities.
Dosage Effects in Animal Models
The effects of 3,7,4’-Trihydroxy-5-methoxy-8-prenylflavanone vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as antioxidant and anti-inflammatory activities. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
3,7,4’-Trihydroxy-5-methoxy-8-prenylflavanone is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism. This compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. Additionally, it may interact with cofactors required for enzymatic reactions, further modulating metabolic pathways.
Transport and Distribution
Within cells and tissues, 3,7,4’-Trihydroxy-5-methoxy-8-prenylflavanone is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution can affect its biological activity, as it needs to reach specific sites of action to exert its effects.
Subcellular Localization
The subcellular localization of 3,7,4’-Trihydroxy-5-methoxy-8-prenylflavanone is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it exerts its antioxidant effects by scavenging reactive oxygen species. Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic applications.
Biological Activity
3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone, designated as (2R,3R)-, is a prenylated flavonoid that has garnered attention for its diverse biological activities. This compound is primarily derived from natural sources such as the neem tree (Azadirachta indica) and exhibits various pharmacological properties including antioxidant, anti-inflammatory, antibacterial, and potential anticancer effects. This article provides a comprehensive overview of the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The chemical formula for 3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone is C21H22O6. Its structure features multiple hydroxyl groups and a methoxy group that contribute to its biological activities. The prenyl group enhances its lipophilicity, which is crucial for cellular interactions.
The biological activity of 3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and inhibiting oxidative stress pathways. This is particularly important in preventing cellular damage associated with various diseases.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammatory pathways and oxidative stress, enhancing its therapeutic potential against conditions like cancer and cardiovascular diseases .
- Cell Signaling Modulation : The compound influences various signaling pathways that regulate cell proliferation and apoptosis. For instance, it can modulate the expression of genes involved in cell survival and death.
Antioxidant Activity
Numerous studies have demonstrated the antioxidant capacity of 3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone. It effectively reduces oxidative stress markers in vitro and in vivo models. The compound's ability to donate electrons helps neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Antimicrobial Properties
Research indicates that this flavonoid exhibits antibacterial activity against a range of pathogens. For example:
- Against Acinetobacter baumannii : The minimum inhibitory concentration (MIC) was found to be between 256 to 512 μg/mL, indicating modest antibacterial efficacy .
- Antifungal Activity : The compound also demonstrates antifungal properties against various fungal strains, although specific MIC values require further investigation.
Anticancer Effects
The cytotoxic effects of 3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone have been explored in several cancer cell lines:
- In vitro Studies : It has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and cell cycle arrest.
- Mechanistic Insights : The compound's anticancer activity is linked to its ability to downregulate oncogenes and upregulate tumor suppressor genes .
Case Studies
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of 3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone on breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 20 μM after 48 hours of treatment.
- Antioxidant Assessment : In a study assessing the antioxidant capacity using DPPH assay, the flavonoid exhibited an IC50 value of 15 μg/mL, showcasing its potential as a natural antioxidant agent.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Bioavailability : Studies suggest that the bioavailability may vary based on formulation and route of administration. The compound is primarily metabolized by cytochrome P450 enzymes .
- Distribution : After administration, it is distributed throughout tissues with a preference for lipid-rich environments due to its prenyl group.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- Stereochemistry : The (2R,3R) configuration distinguishes the target compound from its (2R,3S) diastereomer, which may exhibit reduced bioactivity due to altered spatial interactions with biological targets .
Bioactivity Comparison
Table 2: Antibacterial Activity Against A. baumannii
| Compound | MIC₉₅ (μg/mL) | Notes | Reference |
|---|---|---|---|
| This compound | 256–512 | Moderate activity | |
| Kushenol N | 128–256 | Higher potency | |
| (2S)-(-)-8-Prenylnaringenin | 128–256 | Enhanced efficacy due to C-8 prenyl |
Analysis: The target compound’s lower antibacterial potency compared to Kushenol N and 8-prenylnaringenin suggests that additional hydroxylation or prenyl positioning (e.g., C-6 vs. C-8) may critically influence microbial target engagement .
Preparation Methods
Solvent Extraction and Fractionation
Crude extracts are typically obtained using polar solvents such as methanol or ethanol, followed by liquid-liquid partitioning with chloroform or ethyl acetate. The compound’s solubility in chloroform and ethyl acetate facilitates its enrichment during fractionation. Sequential chromatographic purification using silica gel or Sephadex LH-20 columns is employed, with final isolation achieved via preparative HPLC.
Table 1: Key Parameters for UPLC-Q-TOF Analysis of Prenylated Flavanones
| Parameter | Specification |
|---|---|
| Column | Agilent ECLIPSE PLUS-C18 (1.8 μm) |
| Mobile Phase | Ammonium acetate (A), Acetonitrile (B) |
| Gradient Program | 3–98% B over 20 minutes |
| Mass Spectrometer | AB Sciex TripleTOF 5600+ |
| Ionization Mode | Positive ESI (+5.5 kV) |
| Collision Energy (MS/MS) | 50 eV |
Enzymatic Biosynthesis and Modification
Recent patents describe enzymatic methods for structurally analogous flavanones, offering insights into scalable production.
Challenges in Enzymatic Prenylation
Enzymatic prenylation requires regiospecific transfer of prenyl groups to the flavanone backbone. Though no studies directly address this compound, fungal prenyltransferases (e.g., from Aspergillus spp.) have been used to modify naringenin and hesperetin, providing a template for future work.
Synthetic Organic Chemistry Approaches
Chemical synthesis routes remain underdeveloped but may involve:
Flavanone Core Construction
The (2R,3R)-stereochemistry is established via asymmetric catalysis. For example, Sharpless epoxidation or Jacobsen hydrolysis could generate the dihydroxy moiety, followed by cyclization to form the chroman-4-one core.
Prenylation and Functionalization
Prenyl groups are introduced via Friedel-Crafts alkylation or transition-metal-catalyzed coupling. A 2017 study demonstrated prenylation at C-8 of naringenin using BF3·OEt2 as a catalyst, yielding 8-prenylnaringenin. Subsequent methylation (e.g., using dimethyl sulfate) and hydroxylation (via microbial oxidation) could generate the target compound’s substitution pattern.
Table 2: Comparative Yields of Prenylated Flavanone Derivatives
| Compound | Yield (%) | Method |
|---|---|---|
| 8-Prenylnaringenin | 62 | Chemical synthesis |
| Kushenol A | 58 | Natural extraction |
| 5,7,3'-Trihydroxy-4'-methoxy derivative | 71 | Enzymatic hydrolysis |
Analytical Validation and Structural Elucidation
Q & A
Q. What methodologies are recommended for isolating 3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone (2R,3R) from natural sources?
The compound is primarily isolated from Sophora flavescens roots using solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic purification. Key steps include:
- Maceration : Plant material is soaked in polar solvents to extract flavonoids .
- Column Chromatography : Silica gel or reverse-phase HPLC is used to separate prenylated flavanones from co-extractives .
- Structural Verification : NMR (1H, 13C) and HRMS are employed to confirm the (2R,3R) stereochemistry and prenyl substitution at C-8 .
Q. How is the purity of 3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone validated in academic settings?
Purity is typically assessed via HPLC with UV detection (λ = 280–320 nm for flavonoids). A purity threshold of ≥98% is recommended for pharmacological studies, as per ISO/IEC 17025 standards . For advanced applications, LC-MS or chiral chromatography may resolve stereoisomeric impurities .
Q. What are the solubility and storage conditions for this compound?
Q. How do natural source variations impact compound yield and bioactivity?
Yield varies depending on the plant part (roots vs. seeds) and species. For example:
- Sophora flavescens roots yield higher concentrations than Cassia obtusifolia seeds .
- Prenylation at C-8 enhances lipophilicity and membrane permeability, critical for bioactivity .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on hepatotoxicity and antioxidant activity?
In murine models, the compound exhibits dose-dependent hepatotoxicity (elevated ALT/AST at >50 mg/kg) despite in vitro antioxidant effects (e.g., ROS scavenging). To address this:
Q. What experimental strategies optimize structure-activity relationships (SAR) for anticancer applications?
Key SAR findings and optimization approaches include:
- Prenyl Group : Essential for antiproliferative activity (IC50 = 12–18 µM in HepG2 cells). Removal abolishes efficacy .
- Methoxy Substitution : C-5 methoxy enhances metabolic stability but may reduce solubility .
- Stereochemistry : The (2R,3R) configuration is critical for binding to topoisomerase IIα .
Experimental Design : Use molecular docking and site-directed mutagenesis to validate target interactions.
Q. How does the compound’s dual role in pharmacology and material science (e.g., flame retardancy) influence research prioritization?
While its flame-retardant properties in polycarbonates are attributed to radical-scavenging phenolic groups , pharmacological studies dominate due to higher commercial potential. To balance both:
- Screen derivatives for synergistic bioactivity (e.g., antioxidant + material stability).
- Use computational models (DFT) to predict thermal degradation pathways vs. biological targets.
Q. What are the challenges in translating in vitro anti-inflammatory effects to in vivo models?
Discrepancies arise due to:
- Poor Oral Bioavailability : Limited absorption (logP = 2.1) and first-pass metabolism .
- Microbiome Interactions : Gut microbiota may degrade the compound before systemic exposure .
Solutions : - Formulate with cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to enhance solubility .
- Use intraperitoneal administration in preclinical models to bypass gastrointestinal degradation .
Q. How can researchers validate the compound’s mechanism of action in neurodegenerative disease models?
Preliminary data suggest inhibition of Aβ fibrillization and tau hyperphosphorylation . Methodological recommendations:
- Use transgenic C. elegans (e.g., CL4176) for rapid Aβ toxicity screening .
- Combine with microglial activation assays (e.g., BV2 cells) to assess anti-inflammatory synergy .
Data Contradiction Analysis
Q. How should conflicting reports on anticancer activity (e.g., pro-apoptotic vs. cytostatic effects) be addressed?
Discrepancies may stem from:
- Cell Line Variability : Apoptosis dominates in p53-wildtype cells (e.g., HCT116), while cytostatic effects occur in p53-mutant lines (e.g., MDA-MB-231) .
- Assay Conditions : Serum-free media exaggerate cytotoxicity compared to physiological conditions .
Resolution : Use isogenic cell pairs (wildtype vs. mutant) and standardized culture conditions (10% FBS, 48-h exposure).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
